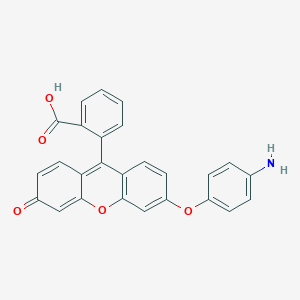

2-(6-(4-氨基苯氧基)-3-氧代-3H-黄嘌呤-9-基)苯甲酸

描述

Synthesis Analysis

The synthesis of complex benzoic acid derivatives is a multi-step process that often involves the addition of various functional groups to a benzoic acid backbone. In the first paper, a series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized using the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . This process highlights the versatility of benzoic acid derivatives in forming biologically active compounds. Similarly, the second paper describes the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid through a three-step reaction involving bromination, diazo, and hydrolysis, starting from amino benzoic acid . These methods demonstrate the chemical reactivity of benzoic acid and its derivatives, allowing for the introduction of various substituents that can alter the compound's properties and potential applications.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is characterized by the presence of a benzene ring attached to a carboxylic acid group. Additional substituents can significantly influence the compound's reactivity and interaction with biological targets. In the first study, the synthesized compounds were characterized using molecular docking to understand their potential interaction with the HDAC8 enzyme . The presence of the phenothiazinylamino group in these derivatives is likely to contribute to their biological activity. The second paper utilized IR, 1H NMR, and 13C NMR to characterize the structure of the synthesized 2,4,6-Tribromo-3-hydroxybenzoic acid . These techniques are crucial for confirming the presence of the intended substituents and the overall molecular structure of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoic acid derivatives are influenced by various factors such as reagent concentration, temperature, and reaction time. The first paper discusses the bioactivity screening of the synthesized compounds, which involves their interaction with biological molecules and the assessment of their cytotoxicity and antioxidant activity . The second paper explores the optimization of reaction conditions for the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid, discussing the effects of sulfuric acid and sodium nitrite concentration, as well as temperature and hydrolysis conditions on the yield . These analyses are essential for refining the synthesis process and enhancing the yield and purity of the final product.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are determined by their molecular structure and the nature of their substituents. The first paper reports on the antioxidant activity of the synthesized compounds, with one derivative showing significant inhibition in DPPH and ABTS antioxidant activity evaluations . This suggests that the specific arrangement of functional groups in these compounds can confer potent antioxidant properties. The second paper achieved a high yield and purity of the synthesized 2,4,6-Tribromo-3-hydroxybenzoic acid, indicating that the optimized synthesis conditions were effective in producing a compound with desirable physical and chemical characteristics . These properties are crucial for the potential application of these compounds in various fields, including medicinal chemistry and environmental analysis.

科学研究应用

活性氧检测

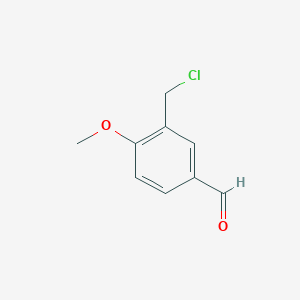

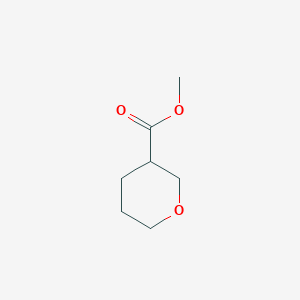

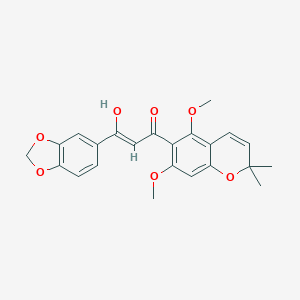

2-(6-(4-氨基苯氧基)-3-氧代-3H-黄嘌呤-9-基)苯甲酸 (APF) 是一种新型荧光探针,用于选择性检测高活性氧 (hROS),如羟基自由基和过氧化物酶的反应中间体。APF 的用途延伸到将 hROS 与其他活性氧区分开来,并已成功应用于活细胞中,用于可视化 hROS 的产生 (Setsukinai 等,2003 年)。

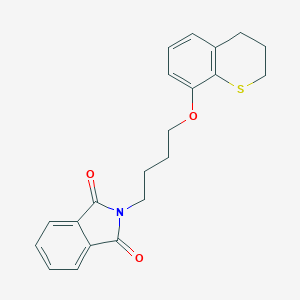

半胱氨酸检测传感器

一种结构类似于 APF 的杂化基于黄嘌呤的荧光传感器已被开发用于选择性检测半胱氨酸。该传感器表现出高选择性,并在检测人乳腺腺癌细胞中的半胱氨酸方面具有实际应用,表明其在生物医学研究中的潜力 (彭等,2020 年)。

酸性介质中的缓蚀

与 APF 结构相关的化合物已被研究其在酸性环境中作为缓蚀剂的作用。它们通过吸附在表面上保护低碳钢免受腐蚀的能力对其在工业应用中的使用具有影响 (Arrousse 等,2021 年)。

活性氮和氧的探测

APF 已被用于研究活性氮和氧的反应机理,特别是在过氧亚硝酸盐反应的背景下。这项研究提供了对涉及这些活性物质的生物和化学过程的见解 (Mak 等,2007 年)。

荧光成像应用

APF 的衍生物已被用于创建基于荧光素的染料用于 Zn(II) 检测。这些染料在响应 Zn(II) 配位时具有增强的荧光,已在生物成像和荧光显微镜中找到应用,展示了该化合物在传感器技术中的多功能性 (Nolan 等,2005 年)。

脑缺血中活性氧的可视化

APF 已被用于一种新型荧光探针中,以研究体外和体内脑缺血背景下 hROS 的产生。该应用强调了其在神经学研究和诊断中的潜力 (Tomizawa 等,2005 年)。

作用机制

The mechanism of action of related compounds like APF involves the detection of highly reactive oxygen species. APF converts to its fluorescent form, fluorescein, upon oxidation . This property allows it to be used as a probe to detect and measure reactive nitrogen and oxygen species such as peroxynitrite, both in vivo and in vitro .

安全和危害

未来方向

The related compounds HPF and APF are used as novel fluorescence probes to detect selectively highly reactive oxygen species . They have been found to be resistant to light-induced autoxidation . These compounds should be useful as tools to study the roles of hROS and (-)OCl in many biological and chemical applications .

属性

IUPAC Name |

2-[3-(4-aminophenoxy)-6-oxoxanthen-9-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17NO5/c27-15-5-8-17(9-6-15)31-18-10-12-22-24(14-18)32-23-13-16(28)7-11-21(23)25(22)19-3-1-2-4-20(19)26(29)30/h1-14H,27H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIERQYKZWFLVGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5=CC=C(C=C5)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469879 | |

| Record name | 2-[6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid | |

CAS RN |

359010-70-1 | |

| Record name | 2-[6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

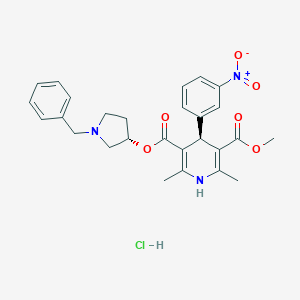

Q1: What is the role of 2-[6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid in the study of chlorite dismutase (Cld)?

A: 2-[6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid, along with other compounds like methionine and monochlorodimedone, functions as a hypochlorite trap in this study []. Researchers used these traps to investigate the mechanism of Cld inactivation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

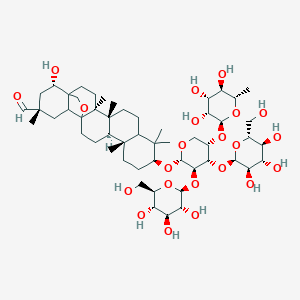

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)

![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde](/img/structure/B122955.png)